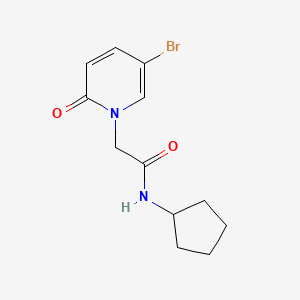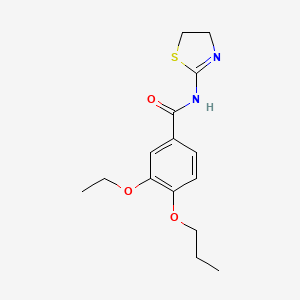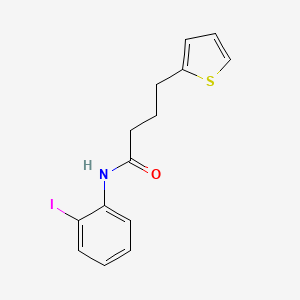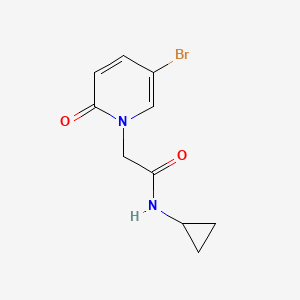
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide (referred to as Compound X in Compound X is a pyridine derivative that has shown promising results in various studies, making it a popular choice for researchers.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to act as an inhibitor of FAAH, which results in increased levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes such as pain modulation, appetite regulation, and immune function.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in animal studies. It has been found to exhibit anticonvulsant and analgesic properties, reduce anxiety-like behavior, and improve cognitive function. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Compound X in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on Compound X. One potential area of study is its potential as a treatment for epilepsy and chronic pain. Further studies are needed to determine its efficacy and safety in humans. Another area of study is its potential as a treatment for anxiety and depression. Studies have shown promising results in animal models, but further research is needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its effects on various physiological processes.
Méthodes De Synthèse
Compound X can be synthesized using various methods, including the reaction of 2-methyl-5-nitropyridine with cyclopentylamine followed by the reduction of the nitro group using palladium on carbon. The resulting amine can then be acetylated using acetic anhydride to produce Compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In pharmacology, Compound X has been shown to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This property makes it a potential candidate for the development of drugs for the treatment of anxiety, depression, and other neurological disorders.
Propriétés
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-5-6-12(17)15(7-9)8-11(16)14-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLWFPKFIYWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)

![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)
![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)